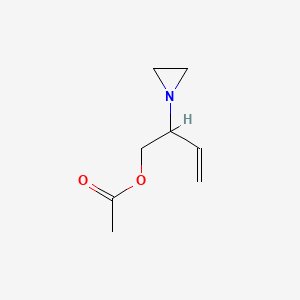

beta-Vinyl AE acetate

描述

However, based on structural and functional analogs, it may refer to a copolymer or derivative involving vinyl acetate and another monomer (denoted as "AE"). While direct data on beta-Vinyl AE Acetate is absent, ethylene-vinyl acetate (EVA) copolymers and related vinyl acetate-based compounds serve as critical analogs for comparison.

属性

CAS 编号 |

5110-74-7 |

|---|---|

分子式 |

C8H13NO2 |

分子量 |

155.19 g/mol |

IUPAC 名称 |

2-(aziridin-1-yl)but-3-enyl acetate |

InChI |

InChI=1S/C8H13NO2/c1-3-8(9-4-5-9)6-11-7(2)10/h3,8H,1,4-6H2,2H3 |

InChI 键 |

WIMZXQGQWLGUCS-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)OCC(C=C)N1CC1 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Beta-Vinyl AE acetate can be synthesized through several methods. One common approach involves the reaction of acetylene with acetic acid in the presence of a catalyst such as zinc acetate. This reaction typically occurs under atmospheric pressure and moderate temperatures, resulting in the formation of beta-Vinyl AE acetate .

Another method involves the oxidative acetoxylation of ethylene. In this process, ethylene reacts with acetic acid and oxygen in the presence of a palladium catalyst supported on silica or alumina. This reaction is carried out at elevated temperatures and pressures, producing beta-Vinyl AE acetate along with water as a byproduct .

Industrial Production Methods

In industrial settings, the production of beta-Vinyl AE acetate is often achieved through the acetylene method due to its cost-effectiveness and availability of raw materials. The process involves the vapor-phase reaction of acetylene and acetic acid over a fixed-bed catalyst, followed by purification steps to obtain high-purity beta-Vinyl AE acetate .

化学反应分析

Types of Reactions

Beta-Vinyl AE acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acetic acid and acetaldehyde.

Reduction: Reduction reactions can convert it into ethylene and ethanol.

Substitution: It can participate in substitution reactions, where the acetate group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions

Major Products

Oxidation: Acetic acid, acetaldehyde.

Reduction: Ethylene, ethanol.

Substitution: Various substituted vinyl compounds depending on the nucleophile used

科学研究应用

Beta-Vinyl AE acetate has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the production of polyvinyl acetate and other copolymers.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is employed in the manufacture of adhesives, coatings, and sealants due to its excellent film-forming properties .

作用机制

The mechanism of action of beta-Vinyl AE acetate involves its reactivity with various nucleophiles and electrophiles. The vinyl group in the compound is highly reactive, allowing it to participate in addition and polymerization reactions. The acetate moiety can undergo hydrolysis to form acetic acid, which further reacts with other compounds to produce a wide range of products .

相似化合物的比较

Ethylene-Vinyl Acetate (EVA) Copolymers

EVA is a copolymer of ethylene and vinyl acetate (VA), with properties dictated by VA content . Key distinctions include:

Table 1: EVA Properties vs. VA Content

| VA Content (%) | Density (g/cm³) | Melting Point (°C) | Key Applications |

|---|---|---|---|

| 4–10 | 0.92–0.94 | 70–80 | Films, adhesives |

| 10–40 | 0.94–0.96 | 60–70 | Foams, wire insulation |

| >40 | 0.96–0.98 | <60 | Elastic products |

EVA’s flexibility, chemical resistance, and processability surpass polyethylene (PE) and polyvinyl chloride (PVC), though it has lower thermal stability .

Polyvinyl Acetate (PVAc)

PVAc, a homopolymer of vinyl acetate, lacks ethylene. It is rigid and glassy at room temperature, contrasting with EVA’s flexibility. PVAc is widely used in adhesives ("white glue") and coatings .

Table 2: EVA vs. PVAc

| Property | EVA (20% VA) | PVAc |

|---|---|---|

| Tensile Strength | 10–15 MPa | 30–40 MPa |

| Glass Transition (Tg) | -30°C to 0°C | 28–35°C |

| Solubility | Resistant to oils | Soluble in ketones |

Vinyl Acetate-Ethylene (VAE) Copolymers

VAE, another term for EVA, emphasizes the ethylene component. Its performance correlates with VA content, as shown in . VAE latexes are pivotal in water-based adhesives due to low VOC emissions .

Other Vinyl Acetate Derivatives

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。